molecular formula C38H36N4O4S2 B8083109 Propan-2-yl 4-methyl-8-[[3-(3-methyl-4-prop-2-enoxy-phenyl)-1-phenyl-pyrazol-4-yl]methylidene]-2-(4-methylsulfanylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate

Propan-2-yl 4-methyl-8-[[3-(3-methyl-4-prop-2-enoxy-phenyl)-1-phenyl-pyrazol-4-yl]methylidene]-2-(4-methylsulfanylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate

Cat. No.: B8083109
M. Wt: 676.8 g/mol
InChI Key: QILUFVJSEAEPCY-QXPFVDMISA-N
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Description

Propan-2-yl 4-methyl-8-[[3-(3-methyl-4-prop-2-enoxy-phenyl)-1-phenyl-pyrazol-4-yl]methylidene]-2-(4-methylsulfanylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate is a highly complex bicyclic heterocyclic compound featuring a unique fusion of aromatic and non-aromatic systems. Its structure includes:

  • A 7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene core, combining sulfur and nitrogen atoms in a strained bicyclic framework.
  • A pyrazole ring substituted with a 3-methyl-4-prop-2-enoxy-phenyl group and a phenyl group.

This compound’s synthesis likely involves multi-step reactions, such as cyclocondensation, Schiff base formation, and esterification, akin to methodologies described for structurally related spiro and bicyclic systems . Its characterization would employ techniques like NMR, IR, and X-ray crystallography (using programs like SHELXL and ORTEP ).

Properties

IUPAC Name

propan-2-yl (2Z)-7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36N4O4S2/c1-7-19-45-31-18-15-27(20-24(31)4)34-28(22-41(40-34)29-11-9-8-10-12-29)21-32-36(43)42-35(26-13-16-30(47-6)17-14-26)33(37(44)46-23(2)3)25(5)39-38(42)48-32/h7-18,20-23,35H,1,19H2,2-6H3/b32-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUFVJSEAEPCY-QXPFVDMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)SC)C6=CC=CC=C6)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)SC)C6=CC=CC=C6)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6998-30-7
Record name Methylamine Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Propan-2-yl 4-methyl-8-[[3-(3-methyl-4-prop-2-enoxy-phenyl)-1-phenyl-pyrazol-4-yl]methylidene]-2-(4-methylsulfanylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate (CAS No. 6998-30-7) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole moiety, which is known for its diverse biological activities. The presence of multiple functional groups enhances its potential interactions within biological systems.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, substituted pyrazoles have been shown to inhibit various tumor cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound may share similar pathways due to the presence of the pyrazole scaffold.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been documented, with several compounds demonstrating the ability to reduce inflammation markers in vitro . This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antioxidant Activity

The antioxidant properties of pyrazoles contribute to their therapeutic potential by neutralizing free radicals and reducing oxidative stress . This could be particularly beneficial in preventing cellular damage in various diseases.

The biological activities of propan-2-yl 4-methyl derivatives are likely mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Some derivatives have been shown to interact with estrogen receptors and other targets, influencing cellular signaling pathways.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical mechanism for anticancer agents.

Case Studies

While specific case studies directly involving propan-2-yl 4-methyl derivatives are scarce, related research highlights the promising nature of pyrazole compounds:

StudyFindings
Aly et al. (2021)Demonstrated significant antiproliferative effects in various tumor cell lines using substituted pyrazoles .
PMC9182008 (2022)Explored the synthesis and biological evaluation of vinylpyrazoles with notable antimicrobial activity .
PMC8401439 (2021)Reviewed the diverse biological activities of pyrazoles, emphasizing their potential as therapeutic agents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name / Class Core Structure Key Functional Groups Molecular Weight (Da) Notable Properties
Target Compound Bicyclo[4.3.0]nonadiene Pyrazole, thia-diaza, carboxylate, enoxy-phenyl ~750 (estimated) High lipophilicity, potential enzyme inhibition
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane Spiro[4.5]decane Benzothiazole, amide, dimethylaminophenyl ~500–600 Solid state stability, fluorescence
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-imidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Nitrophenyl, cyano, dicarboxylate 541.51 Yellow solid, moderate solubility

Key Observations :

  • The methylsulfanylphenyl group enhances electron-richness relative to the nitro and cyano substituents in , possibly influencing redox behavior .

Reactivity and Spectroscopic Profiles

Table 2: Spectroscopic Data Comparison

Compound Type IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) UV-Vis (λ_max, nm)
Target Compound ~1700 (C=O), ~1600 (C=N), ~1250 (C-S) 6.5–8.5 (aromatic H), 1.2–1.5 (isopropyl CH₃) ~280 (π→π* transitions)
Spiro Compounds ~1680 (amide C=O), ~1590 (C=N) 2.5–3.5 (spiro CH₂), 6.7–7.8 (aromatic H) ~320 (n→π* transitions)
Triazole-Pyrazole Hybrids ~2200 (C≡N), ~1650 (C=N) 7.0–8.5 (triazole H), 4.5–5.0 (benzyl CH₂) ~260 (aryl transitions)

Analysis :

  • The target compound’s carboxylate ester (IR ~1700 cm⁻¹) distinguishes it from amide-bearing spiro systems and nitrile-containing hybrids .
  • Its aromatic proton signals (δ 6.5–8.5 ppm) align with phenyl-substituted pyrazoles in , though the methylsulfanyl group may deshield adjacent protons .

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